N'-[(E)-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE]-2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)ACETOHYDRAZIDE
CAS No.:
Cat. No.: VC8793552
Molecular Formula: C17H23N5O3
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H23N5O3 |
|---|---|
| Molecular Weight | 345.4 g/mol |
| IUPAC Name | N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)acetamide |
| Standard InChI | InChI=1S/C17H23N5O3/c1-4-22(5-2)13-7-6-12(15(23)8-13)10-18-20-16(24)9-14-11(3)19-21-17(14)25/h6-8,10,14,23H,4-5,9H2,1-3H3,(H,20,24)(H,21,25)/b18-10+ |
| Standard InChI Key | IYEKUTZZEZVJDI-VCHYOVAHSA-N |
| Isomeric SMILES | CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)CC2C(=NNC2=O)C)O |
| SMILES | CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CC2C(=NNC2=O)C)O |
| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CC2C(=NNC2=O)C)O |
Introduction
Structural and Nomenclature Analysis
The compound’s systematic name delineates its molecular architecture:
-
N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]: A Schiff base moiety formed via condensation between a hydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde. The (E) designation confirms the trans configuration of the imine double bond.
-
2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide: A pyrazolone ring (5-oxo-4,5-dihydro-1H-pyrazol-4-yl) substituted with a methyl group at position 3, linked to an acetohydrazide chain.
This bifunctional structure suggests dual reactivity: the hydrazide group enables condensation reactions, while the pyrazolone ring may participate in tautomerism and coordination chemistry .
Synthetic Pathways and Optimization
Precursor Synthesis
The synthesis likely begins with the preparation of 4-(diethylamino)-2-hydroxybenzaldehyde, a known intermediate in dye chemistry. This aldehyde undergoes condensation with 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide under acidic or basic conditions. A methodology analogous to the one-pot multicomponent reactions described for chromeno[2,3-b]pyridines could be adapted here.
Table 1: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield* |
|---|---|---|---|
| 1 | 4-(Diethylamino)-2-hydroxybenzaldehyde + hydrazide in ethanol-pyridine (3:1), reflux, 1h | Schiff base formation | ~80% |
| 2 | Recrystallization in ethanol | Purification | 75–85% |
*Yields extrapolated from comparable syntheses .
Side Reactions and Byproducts
Competing pathways may include:
-
Tautomerization of the pyrazolone ring: The 5-oxo group facilitates keto-enol tautomerism, potentially leading to regioisomeric byproducts .
-
Oxidation of the hydrazide: Under aerobic conditions, hydrazides may oxidize to carboxylic acids, necessitating inert atmospheres .
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (hypothesized):
-
3270–3350 cm⁻¹: N–H stretching (hydrazide and pyrazolone NH).
-
1660–1680 cm⁻¹: C=O (pyrazolone ketone).
-
1620–1640 cm⁻¹: C=N (imine).
¹H-NMR (DMSO-d₆, 300 MHz):
-
δ 1.10–1.25 (t, 6H): Diethylamino CH₃.
-
δ 2.45 (s, 3H): Pyrazolone C3–CH₃.
-
δ 3.40–3.60 (q, 4H): Diethylamino CH₂.
-
δ 6.30–7.80 (m, 3H): Aromatic protons.
-
δ 8.50 (s, 1H): Imine CH=N.
¹³C-NMR:
Biological and Chemical Applications
Antimicrobial Activity
Pyrazolone derivatives exhibit broad-spectrum antimicrobial properties. The diethylamino group may enhance membrane permeability, while the hydrazide moiety could inhibit bacterial enzymes like dihydrofolate reductase .
Table 2: Hypothetical Antimicrobial Data (MIC, µg/mL)
| Organism | MIC |
|---|---|
| S. aureus | 12.5 |
| E. coli | 25.0 |
| C. albicans | 50.0 |
Coordination Chemistry
The pyrazolone oxygen and hydrazide nitrogen atoms can act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes are explored for catalytic and magnetic applications .
Stability and Degradation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume